molecular formula C13H10BrNO B14219960 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole CAS No. 831218-68-9

5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole

Cat. No.: B14219960
CAS No.: 831218-68-9
M. Wt: 276.13 g/mol
InChI Key: LUVRKXZIOAONLH-UHFFFAOYSA-N
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Description

5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with brominated phenyl derivatives under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding 79-89% . Other methods involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalytic systems .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs scalable and efficient catalytic processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which contribute to its enhanced biological activities compared to other benzoxazole derivatives .

Properties

CAS No.

831218-68-9

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

5-bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole

InChI

InChI=1S/C13H10BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8,11-12H

InChI Key

LUVRKXZIOAONLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3C=C(C=CC3O2)Br

Origin of Product

United States

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